A Technical Guide to 6-Oxo Simvastatin-d6: Chemical Properties and Analytical Methodologies
A Technical Guide to 6-Oxo Simvastatin-d6: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 6-Oxo Simvastatin-d6, a deuterated analog of a simvastatin impurity. The document details its chemical characteristics, proposed synthesis, and relevant experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers engaged in the study of statins, drug metabolism, and the development of analytical standards.
Core Chemical Properties
6-Oxo Simvastatin-d6 is the deuterated form of 6-Oxo Simvastatin, an impurity and metabolite of Simvastatin. The introduction of deuterium atoms provides a heavier, stable isotope-labeled internal standard essential for sensitive and accurate quantification in mass spectrometry-based analytical methods.
Quantitative Data Summary
The following table summarizes the key chemical properties of 6-Oxo Simvastatin-d6 and its non-deuterated counterpart, 6-Oxo Simvastatin.
| Property | 6-Oxo Simvastatin-d6 | 6-Oxo Simvastatin |
| Synonyms | 2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl- 6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; L 669262-d6[1] | 6-Oxo Simvastatin Isomer; L-669,262[2][3] |
| Molecular Formula | C₂₅H₃₀D₆O₆[1] | C₂₅H₃₆O₆[4][5] |
| Molecular Weight | 438.59 g/mol [1] | 432.55 g/mol [5] |
| CAS Number | Not Available[1] | 130468-11-0[3][4] |
| Appearance | - | White to Pale Yellow Solid[3] |
| Melting Point | - | 174 °C[4][5] |
| Storage Conditions | - | 2-8°C Refrigerator[3] |
Synthesis and Characterization
Biological Activity: Inhibition of HMG-CoA Reductase
6-Oxo Simvastatin, like its parent compound Simvastatin, is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[4][5] This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway.[2][7] The inhibition of HMG-CoA reductase leads to a reduction in endogenous cholesterol production.[8][9] For L-669,262 (a synonym for 6-Oxo Simvastatin), a potent inhibitory activity with an IC₅₀ of 0.10 ng/mL for rat liver HMG-CoA has been reported.[2]
The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the inhibitory action of statins.
Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Oxo Simvastatin-d6 are not publicly available. However, established methods for the analysis of simvastatin and its impurities, as well as for assessing HMG-CoA reductase inhibition, can be adapted for 6-Oxo Simvastatin-d6.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative Reverse-Phase HPLC (RP-HPLC) method for the analysis of simvastatin and its impurities, which can be optimized for 6-Oxo Simvastatin-d6.
Objective: To separate and quantify 6-Oxo Simvastatin-d6 from Simvastatin and other related impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or other suitable acid for pH adjustment
-
Reference standards for Simvastatin, 6-Oxo Simvastatin, and any other relevant impurities
Chromatographic Conditions (Example): [1]
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare stock solutions of 6-Oxo Simvastatin-d6 and other reference standards in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing 6-Oxo Simvastatin-d6 in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks based on the retention times of the reference standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 6-Oxo Simvastatin-d6 in the samples from the calibration curve.
The following diagram outlines a typical workflow for HPLC analysis.
HMG-CoA Reductase Inhibition Assay
This protocol provides a general framework for an in vitro assay to determine the inhibitory activity of 6-Oxo Simvastatin-d6 on HMG-CoA reductase. This type of assay is crucial for characterizing the potency of statin compounds.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of 6-Oxo Simvastatin-d6 for HMG-CoA reductase.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer
-
6-Oxo Simvastatin-d6 test compound
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure (based on spectrophotometric measurement of NADPH consumption): [10]
-
Reagent Preparation: Prepare solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare a serial dilution of 6-Oxo Simvastatin-d6 and the positive control inhibitor.
-
Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test compound or control at various concentrations.
-
Initiation of Reaction: Start the enzymatic reaction by adding HMG-CoA and NADPH to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH, which is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.
The logical flow of an HMG-CoA reductase inhibition assay is depicted in the following diagram.
This technical guide provides a foundational understanding of 6-Oxo Simvastatin-d6 for research and development purposes. While specific experimental data for the deuterated compound is limited, the provided information on its non-deuterated analog and general analytical methodologies offers a strong starting point for its use as an internal standard and for further investigation.
References
- 1. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. 6-Oxo simvastatin | 130468-11-0 | FFA46811 | Biosynth [biosynth.com]
- 6. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.libretexts.org [med.libretexts.org]
- 8. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. droracle.ai [droracle.ai]
- 10. Gradient HPLC Method for Simultaneous Determination of Eight Sartan and Statin Drugs in Their Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
